

The Discovery and Synthesis of TD-5471 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: TD-5471 hydrochloride

Cat. No.: B1663498

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Abstract

TD-5471 hydrochloride is a potent and selective long-acting β 2-adrenergic receptor agonist that has been investigated for its potential therapeutic application in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **TD-5471 hydrochloride**. It includes a summary of its biological activity, detailed experimental protocols for key in vitro assays, and a proposed synthetic pathway. Furthermore, this guide presents visualizations of the relevant signaling pathway and a conceptual experimental workflow to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction

Long-acting β 2-adrenergic receptor agonists (LABAs) are a cornerstone in the management of persistent bronchoconstriction in patients with COPD and asthma. The therapeutic efficacy of these agents lies in their ability to induce prolonged relaxation of the airway smooth muscle. The discovery of novel LABAs with improved potency, selectivity, and duration of action remains an active area of research. TD-5471 has emerged as a promising candidate, demonstrating high potency and a long duration of action in preclinical models. Its structural features are designed to optimize interaction with the β 2-adrenergic receptor, and its hydrochloride salt form ensures suitable pharmaceutical properties.

Discovery and Pharmacological Profile

TD-5471 is a potent and selective full agonist of the human β 2-adrenoceptor.^[1] Its long duration of action is thought to be associated with its hydrophobicity, a characteristic observed in other long-acting β 2-agonist discovery programs.^[1] Preclinical studies have highlighted its significant bronchoprotective effects.

In Vitro Potency

The potency of TD-5471 has been evaluated in isolated guinea pig tracheal ring assays, a standard model for assessing bronchodilator activity.

Compound	Assay	Potency (pEC50)
TD-5471	Guinea Pig Tracheal Ring Assay	8.7

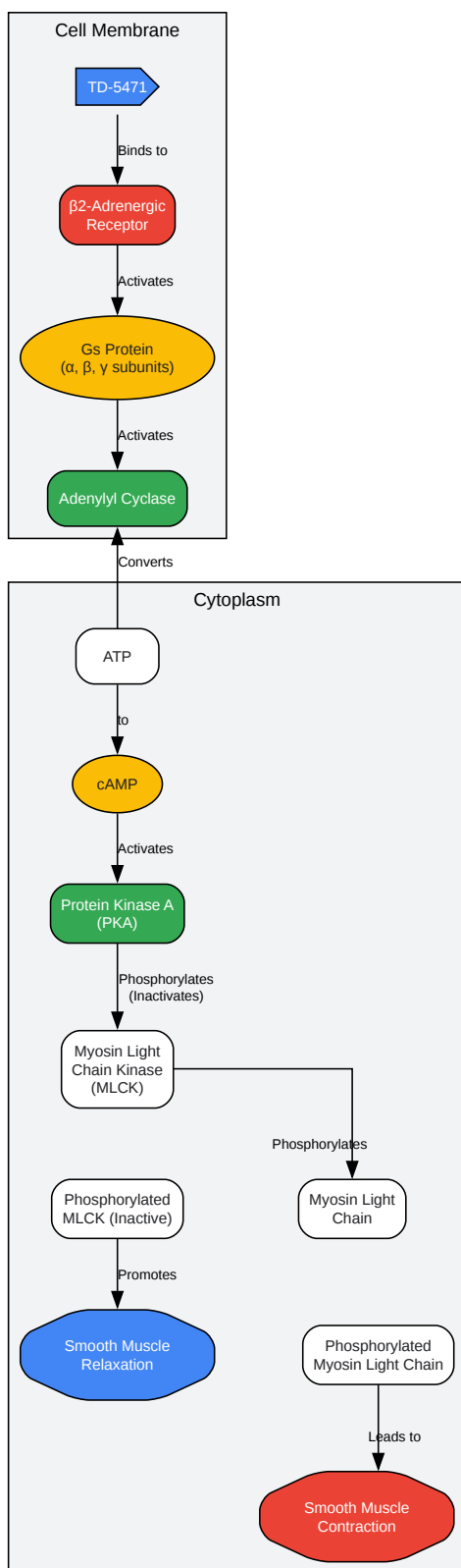
Table 1: In Vitro Potency of TD-5471

In Vivo Efficacy

In vivo studies using a guinea pig model of bronchoprotection have demonstrated the dose-dependent and long-lasting effects of TD-5471.

Mechanism of Action and Signaling Pathway

TD-5471 exerts its pharmacological effect by binding to and activating the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade that ultimately leads to smooth muscle relaxation.



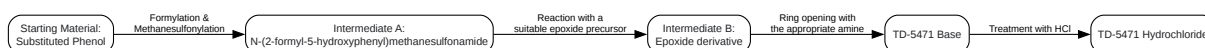
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Caption: β_2 -Adrenergic Receptor Signaling Pathway for Smooth Muscle Relaxation.

Proposed Synthesis of TD-5471 Hydrochloride

While the specific, proprietary synthesis of **TD-5471 hydrochloride** is not publicly disclosed, a plausible synthetic route can be proposed based on the synthesis of structurally related β 2-agonists. The key steps would likely involve the formation of the ethanolamine side chain and its attachment to the substituted phenyl ring, followed by the introduction of the lipophilic tail, and finally, conversion to the hydrochloride salt.

A potential key intermediate in the synthesis is N-(2-formyl-5-hydroxyphenyl)methanesulfonamide. The synthesis could proceed through the following conceptual steps:



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References

- 1. In vitro reactivity ("organ chamber") of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
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